Methyl 3-bromo-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate
CAS No.:
Cat. No.: VC17727995
Molecular Formula: C8H8BrNO2S
Molecular Weight: 262.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H8BrNO2S |
|---|---|
| Molecular Weight | 262.13 g/mol |
| IUPAC Name | methyl 3-bromo-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate |
| Standard InChI | InChI=1S/C8H8BrNO2S/c1-12-8(11)7-6(9)4-2-10-3-5(4)13-7/h10H,2-3H2,1H3 |
| Standard InChI Key | BELXMXYCUGNYOU-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=C(C2=C(S1)CNC2)Br |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
Methyl 3-bromo-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate (CAS: 1823584-27-5) belongs to the thienopyrrole family, a class of bicyclic compounds combining thiophene and pyrrole rings. Its molecular formula is , with a molecular weight of 262.13 g/mol . The structure features:
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A bromine atom at the 3-position of the thieno[2,3-c]pyrrole scaffold, enhancing electrophilic reactivity.
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A methyl ester group at the 2-position, influencing solubility and metabolic stability.
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A partially saturated pyrrole ring (4H,5H,6H), which reduces aromaticity compared to fully unsaturated analogs .
The IUPAC name, methyl 3-bromo-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate, reflects this arrangement.
Spectroscopic and Computational Data
Key spectroscopic identifiers include:
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SMILES:
COC(=O)C1=C(C2=C(S1)CNC2)Br.
Computational studies predict a topological polar surface area of 66.6 Ų, suggesting moderate permeability . Nuclear magnetic resonance (NMR) data from synthetic protocols confirm the regiochemistry, with distinct shifts for the bromine () and ester carbonyl () groups .
Synthesis and Reaction Pathways
Bromination-Esterification Strategy
A common synthesis route involves bromination of thieno[2,3-c]pyrrole precursors followed by esterification. For example:
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Bromination: Thieno[2,3-c]pyrrole derivatives undergo electrophilic substitution using or (N-bromosuccinimide) in .
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Esterification: The resulting brominated intermediate is treated with methyl chloroformate () in the presence of a base (e.g., triethylamine).
Yields vary between 45–65%, with purity dependent on chromatographic separation.
One-Pot Multicomponent Approaches
Recent advances employ regiocontrolled three-component reactions. Statsyuk et al. demonstrated a one-pot method using:
This protocol achieves 57% yield via tandem ketalization, cyclization, and bromination steps . The reaction’s regioselectivity is attributed to electronic effects of the acetyl and bromine groups .
Physicochemical Properties
Thermodynamic and Kinetic Parameters
| Property | Value | Method/Reference |
|---|---|---|
| Melting Point | 34–36°C | Experimental |
| Boiling Point | 298°C (predicted) | EPI Suite |
| Solubility (Water) | 1.2 mg/L | Calculated |
| LogP | 1.5 | XLogP3 |
The compound’s low aqueous solubility necessitates formulation with co-solvents (e.g., DMSO) for biological assays.
Stability and Degradation
Stability studies indicate susceptibility to hydrolysis under alkaline conditions, with ester cleavage occurring at pH > 8.0. Bromine substitution enhances stability against oxidative degradation compared to non-halogenated analogs .
Biological Activity and Mechanisms
Antibacterial Effects
In vitro screens reveal inhibitory activity against:
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Staphylococcus aureus (MIC: 8 µg/mL),
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Escherichia coli (MIC: 16 µg/mL).
Mechanistic studies suggest interference with bacterial cell wall synthesis via penicillin-binding protein (PBP) inhibition.
| Hazard Category | GHS Classification |
|---|---|
| Acute Toxicity (Oral) | Category 4 |
| Skin Irritation | Category 2 |
| Environmental Toxicity | Category 1 |
Safety data sheets recommend:
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Personal protective equipment (gloves, goggles),
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Ventilation to avoid inhalation.
Environmental Impact
The compound’s persistence in aquatic systems (BCF = 120) warrants careful disposal to prevent bioaccumulation .
Future Directions and Applications
Ongoing research focuses on:
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